3-(bromomethyl)pyrrolidin-2-one

Antibacterial Quorum Sensing Pseudomonas aeruginosa

Researchers requiring precise C3-position functionalization for SAR studies face regioisomeric uncertainty with generic bromomethyl pyrrolidinones. This 3-(bromomethyl)pyrrolidin-2-one (CAS 1934611-64-9) eliminates that risk. - Enables predictable SN2 kinetics due to enhanced C-Br bond reactivity (~285 kJ/mol vs. ~327 kJ/mol for C-Cl) for efficient aminomethyl/thioether library synthesis. - Confirmed 3-position substitution ensures synthetic access to neuraminidase inhibitor scaffolds per existing patent precedents. - Supplied as a 95% purity powder with 4°C storage, reducing cold-chain complexity for high-throughput workflows.

Molecular Formula C5H8BrNO
Molecular Weight 178.03 g/mol
CAS No. 1934611-64-9
Cat. No. B6166149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)pyrrolidin-2-one
CAS1934611-64-9
Molecular FormulaC5H8BrNO
Molecular Weight178.03 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CBr
InChIInChI=1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8)
InChIKeyYHKOCBQKDAVHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)pyrrolidin-2-one: Research Overview


3-(Bromomethyl)pyrrolidin-2-one (CAS 1934611-64-9) is a gamma-lactam derivative of pyrrolidin-2-one featuring a reactive bromomethyl substituent at the 3-position of the heterocyclic ring [1]. With a molecular formula of C5H8BrNO and a molecular weight of 178.03 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis and medicinal chemistry research . The compound is commercially available as a powder with typical purity specifications of 95%, and is recommended for storage at 4°C to maintain stability .

Workflow Electrophilic building block for SN2-driven diversification of γ-lactam scaffolds
Selection 3-bromomethyl pyrrolidin-2-one handle for heterocycle construction and SAR studies
Use Context Compatible with parallel synthesis and standard refrigeration storage

3-(Bromomethyl)pyrrolidin-2-one: Substitution Limitations


Generic substitution among bromomethyl pyrrolidinone isomers or halogen analogs is not scientifically justified due to distinct regiospecific reactivity profiles and divergent downstream applications. The 3-position bromomethyl substitution on the pyrrolidin-2-one scaffold exhibits fundamentally different electronic and steric environments compared to 1-, 4-, or 5-position substituted analogs, directly influencing nucleophilic substitution kinetics, cyclization outcomes, and the three-dimensional orientation of resulting derivatives . Furthermore, halogen substitution (chloro vs. bromo) alters leaving group aptitude and reaction rate, with bromine demonstrating superior electrophilicity in SN2 transformations relative to chlorine analogs . These regioisomeric and halogen-dependent variations preclude interchangeable use in established synthetic protocols and structure-activity relationship (SAR) studies.

  • Regioisomeric reactivity mismatch: 3-position bromomethyl exhibits distinct electronic and steric environments vs. 1-, 4-, or 5-position analogs, altering nucleophilic substitution pathways and cyclization outcomes.
  • Leaving group variation: Chloro analogs (e.g., 3-(chloromethyl) derivatives) show lower electrophilicity, which may reduce SN2 reaction rates and yields relative to bromo.
  • Storage and handling divergence: N-alkylated (1-position) bromomethyl isomers may require inert atmosphere at 2–8°C, complicating routine procurement and handling workflows.

3-(Bromomethyl)pyrrolidin-2-one: Comparative Evidence


Quorum Sensing Activity: 3- vs. 4-Bromomethyl Isomers

The 4-position bromomethyl isomer of pyrrolidin-2-one serves as a documented precursor for synthesizing optically pure gamma-lactam and cyclic azahemiacetal analogues that function as modulators of bacterial quorum sensing (QS) pathways in Pseudomonas aeruginosa . These 4-position derived ligands bearing alkylthiomethyl substituents have been shown to either inhibit or stimulate the LasR and RhlR QS systems . In contrast, the 3-position bromomethyl isomer exhibits distinct steric and electronic parameters that direct reactivity toward alternative synthetic pathways. This regiospecific divergence means researchers targeting QS modulation pathways must select the 4-position isomer specifically, while the 3-position isomer offers orthogonal utility in unrelated synthetic routes.

Quorum Sensing Activity
Data to verify
3-isomer: alternative pharmacophore construction; 4-isomer: LasR/RhlR quorum sensing modulators in P. aeruginosa
QS studies require 4-isomer; 3-isomer for orthogonal synthetic routes
Cross-study comparable; verify for specific target
Antibacterial Quorum Sensing Pseudomonas aeruginosa

SN2 Reactivity: Bromo vs. Chloro Leaving Groups

The bromomethyl group in 3-(bromomethyl)pyrrolidin-2-one provides enhanced leaving group ability compared to the chloromethyl analog 3-(chloromethyl)-1-methylpyrrolidin-2-one [1]. Bromine's larger atomic radius and lower electronegativity (2.96 on the Pauling scale) relative to chlorine (3.16) results in a weaker C-Br bond (bond dissociation energy approximately 285 kJ/mol) versus the C-Cl bond (approximately 327 kJ/mol), translating to faster nucleophilic displacement kinetics under comparable conditions [1]. The presence of the chloromethyl group (-CH2Cl) in the comparator introduces nucleophilic substitution potential, but the bromomethyl group exhibits quantitatively higher reactivity in SN2 transformations .

SN2 Reactivity
Class-level
C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol (Δ ≈ 42 kJ/mol)
Faster SN2 displacement kinetics with bromo leaving group
Physicochemical inference; reaction-specific validation needed
Nucleophilic Substitution Synthetic Methodology Reaction Kinetics

Asymmetric Synthesis: 3- vs. 5-Position Stereochemistry

The 3-(bromomethyl)pyrrolidin-2-one scaffold presents distinct stereochemical utility compared to chiral 5-position bromomethyl analogs such as (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride and (R)-5-(bromomethyl)-2-pyrrolidinone . The 3-position substitution generates a stereogenic center at C3 that can be exploited for diastereoselective transformations and chiral auxiliary strategies, whereas 5-position substitution provides predefined stereochemistry for different asymmetric induction modes. This positional divergence in chiral center placement directly impacts enantiomeric excess outcomes in downstream reactions.

Asymmetric Synthesis
Data to verify
C3 stereocenter (racemic scaffold) vs. predefined chirality at 5-position in (5S)- and (R)-bromomethyl analogs
Different stereochemical induction modes; select based on desired chiral architecture
Enantiomeric outcomes may vary with reaction conditions
Asymmetric Synthesis Chiral Building Blocks Enantioselective Methodology

Storage Stability: 3- vs. 1-Position Bromomethyl

3-(Bromomethyl)pyrrolidin-2-one is recommended for storage at 4°C under normal shipping temperature conditions , maintaining a 95% purity specification as a powder formulation . In comparison, 1-(bromomethyl)pyrrolidin-2-one requires storage under inert atmosphere at 2-8°C to maintain stability , indicating increased sensitivity to atmospheric degradation for the N-alkylated analog. The 3-position carbon-attached bromomethyl group demonstrates different hydrolytic and thermal stability profiles relative to N-bromomethyl substitution patterns.

Storage Stability
Data to verify
3-isomer: 4°C powder, ambient handling; 1-isomer: 2–8°C under inert atmosphere
Simpler handling and procurement logistics for 3-position isomer
Vendor specifications; lot-specific stability verification recommended
Stability Procurement Storage Conditions

Patent Precedent for 3-Position Pyrrolidinone

The pyrrolidin-2-one scaffold with substitution at the 3-position appears in patent literature covering therapeutic applications, including as neuraminidase inhibitors for viral and bacterial infections [1]. Patent US6509359 specifically claims novel pyrrolidin-2-one derivatives for prevention and treatment of viral and bacterial infections [1]. This contrasts with 4-position bromomethyl analogs which have documented applications in quorum sensing modulation , and 1-position analogs used as general electrophilic building blocks . The distinct patent coverage across regioisomers indicates divergent intellectual property landscapes and differentiated therapeutic utility.

Patent Precedent
Reported
3-substituted scaffold claimed in neuraminidase inhibitor patents (US6509359); 4-isomer used for QS modulation
Divergent IP landscapes guide medicinal chemistry strategy
Patent analysis; no direct experimental comparison
Medicinal Chemistry Drug Discovery Patent Analysis

3-(Bromomethyl)pyrrolidin-2-one: Procurement & Applications


SN2-Driven Heterocyclic Diversification

Utilize the enhanced leaving group aptitude of the bromomethyl substituent (C-Br bond dissociation energy approximately 285 kJ/mol vs. ~327 kJ/mol for C-Cl analogs) for efficient SN2-mediated diversification . This scenario applies when researchers require rapid generation of 3-aminomethyl, 3-thiomethyl, or 3-alkoxymethyl pyrrolidin-2-one derivatives under mild reaction conditions. The 4°C storage compatibility and 95% purity specification make this compound particularly suitable for high-throughput parallel synthesis workflows where compound stability during handling is critical.

Neuraminidase Inhibitor Scaffold Construction

Leverage the established patent precedent for 3-substituted pyrrolidin-2-one scaffolds in neuraminidase inhibitor development . This scenario applies to medicinal chemistry campaigns targeting viral and bacterial infections where the 3-position bromomethyl handle provides a strategic entry point for installing diverse pharmacophore elements while maintaining the core pyrrolidinone framework claimed in therapeutic patents. Selection of the 3-position isomer over 4- or 5-position analogs ensures synthetic access to the specific substitution pattern validated in existing intellectual property.

Asymmetric Synthesis via C3 Stereocenter

Exploit the stereogenic center at C3 of the pyrrolidin-2-one ring for diastereoselective transformations and chiral auxiliary-based methodologies . This scenario differs fundamentally from applications requiring 5-position chiral bromomethyl analogs, where predefined stereochemistry governs induction outcomes. Researchers pursuing enantioselective synthesis of gamma-lactam-containing natural products or pharmaceutical intermediates should select the 3-position isomer when C3 stereochemical control is paramount to the synthetic strategy.

Gamma-Lactam Building Block: Standard Storage Compatibility

Select 3-(bromomethyl)pyrrolidin-2-one when procurement logistics favor compounds with standard refrigeration storage (4°C) and powder formulation without requiring inert atmosphere handling . This scenario provides practical advantage over N-alkylated analogs requiring inert atmosphere storage at 2-8°C , reducing cold-chain complexity and degradation risks during shipping, customs clearance, and routine laboratory use.

Application
Selection Property
Validation Focus
SN2-driven heterocyclic diversification
Bromomethyl leaving group reactivity profile
Reaction kinetics and conversion under mild conditions
Neuraminidase inhibitor scaffold research
Patent-precedented 3-substitution pattern
Pharmacophore installation and SAR development
Asymmetric synthesis via C3 stereocenter
Chiral center position at C3
Enantiomeric induction and stereochemical control
Standard storage-compatible γ-lactam building block
Ambient atmosphere handling tolerance
Logistical simplicity and degradation risk reduction
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